{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine
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Overview
Description
{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine is a complex organic compound that features a thiazole ring substituted with a tert-butylphenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine typically involves multiple steps, starting with the formation of the thiazole ring One common approach is to react 4-tert-butylphenylacetic acid with thiosemicarbazide under acidic conditions to form the thiazole core
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis might use continuous flow reactors or other advanced chemical engineering techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Reduced amines or other derivatives.
Substitution: : Nitro derivatives, halogenated compounds.
Scientific Research Applications
{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor of specific biological targets.
Medicine: : It has potential therapeutic applications, such as in the treatment of diseases where thiazole derivatives are known to be effective.
Industry: : The compound can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which {[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired outcome.
Comparison with Similar Compounds
{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine is unique due to its specific structural features, such as the tert-butyl group and the thiazole ring. Similar compounds include:
4-tert-Butylphenol: : A phenolic compound with antioxidant properties.
Thiazole derivatives: : Other thiazole-based compounds used in pharmaceuticals and agrochemicals.
Methylamine derivatives: : Compounds containing the methylamine group with various applications in chemistry and industry.
Properties
IUPAC Name |
1-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S/c1-15(2,3)12-7-5-11(6-8-12)13-10-18-14(17-13)9-16-4/h5-8,10,16H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHDQMOAKLRKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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